Methyl-13C cyanide-15N

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-ZKDXJZICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#[15N] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480078 |

Source

|

| Record name | Methyl-13C cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-38-0 |

Source

|

| Record name | Acetonitrile-2-13C-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-13C cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1755-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-¹³C cyanide-¹⁵N: A Versatile Isotopic Probe for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isotopic Labeling with Methyl-¹³C cyanide-¹⁵N

In the intricate world of molecular and cellular biology, the ability to trace, quantify, and characterize biomolecules and their transformations is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with its heavier, stable isotope, has emerged as a cornerstone technique, offering unparalleled insights into complex biological systems.[] Among the arsenal of isotopically labeled compounds, Methyl-¹³C cyanide-¹⁵N, a form of acetonitrile enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), stands out as a versatile and powerful tool. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methyl-¹³C cyanide-¹⁵N, from its fundamental properties to its advanced applications in cutting-edge research.

The strategic incorporation of ¹³C and ¹⁵N isotopes into the methyl and cyanide groups of acetonitrile provides a distinct mass shift and unique spectroscopic signatures.[2] This dual-labeling approach enables precise tracking and quantification in a variety of analytical platforms, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] Whether used as a tracer to elucidate metabolic pathways, a labeling agent for proteins and other biomolecules, or as a building block in the synthesis of complex labeled molecules, Methyl-¹³C cyanide-¹⁵N offers a level of analytical clarity that is often unattainable with unlabeled compounds.

This guide will delve into the core principles behind the utility of Methyl-¹³C cyanide-¹⁵N, offering not just procedural steps, but also the scientific rationale behind experimental choices. By understanding the "why" as well as the "how," researchers can unlock the full potential of this powerful isotopic probe.

Physicochemical Properties of Isotopically Labeled Acetonitrile

The physical and chemical properties of Methyl-¹³C cyanide-¹⁵N are largely similar to that of unlabeled acetonitrile, with the key difference being its increased molecular weight due to the presence of the heavier isotopes. This mass difference is the fundamental principle behind its utility in mass spectrometry-based applications. The specific isotopic enrichment can vary depending on the synthesis, but high enrichment levels (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N) are commercially available.[5][6]

| Property | Value | Source |

| Linear Formula | ¹³CH₃¹³C¹⁵N | [6] |

| Molecular Weight | 44.03 g/mol | [6] |

| Boiling Point | 81-82 °C | [6] |

| Melting Point | -48 °C | [6] |

| Density | 0.843 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.344 | [6] |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [5] |

Synthesis of Methyl-¹³C cyanide-¹⁵N

The synthesis of isotopically labeled small molecules like Methyl-¹³C cyanide-¹⁵N requires careful selection of labeled precursors and reaction conditions to ensure high isotopic incorporation and chemical yield. A common synthetic route involves the reaction of a labeled methylating agent with a labeled cyanide salt.

A plausible and efficient method for the synthesis of ¹³C and ¹⁵N-labeled acetonitrile is the reaction between isotopically labeled methyl iodide and potassium cyanide.[7] This nucleophilic substitution reaction is a well-established method for forming carbon-carbon bonds.

Conceptual Synthesis Workflow

Detailed Synthetic Protocol

Disclaimer: The synthesis of cyanide-containing compounds is extremely hazardous and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a thick-walled, sealed reaction tube, combine 1 mmol of Methyl-¹³C iodide with 1.2 mmol of Potassium-¹³C-¹⁵N cyanide in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).[7] The use of a slight excess of the cyanide salt helps to drive the reaction to completion.

-

Reaction Conditions: The sealed tube is heated in an oil bath at a controlled temperature, for example, 95°C for 1 hour.[7] The reaction progress can be monitored by techniques such as gas chromatography if a sampling port is available.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting labeled acetonitrile is then carefully isolated from the reaction mixture. Purification is typically achieved through vacuum distillation, which separates the volatile acetonitrile from the non-volatile salts and solvent.[7] A subsequent bulb-to-bulb distillation can be employed for further purification.[7] The purity of the final product should be confirmed by NMR and mass spectrometry.

Core Applications in Research and Development

The utility of Methyl-¹³C cyanide-¹⁵N spans a wide range of scientific disciplines, primarily leveraging its unique properties as a tracer and labeling agent in NMR and mass spectrometry.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[8][9] By introducing a ¹³C-labeled substrate, such as glucose, and tracing the incorporation of the ¹³C label into various metabolites, researchers can map the flow of carbon through metabolic pathways.[10]

While glucose is a common tracer, Methyl-¹³C cyanide-¹⁵N can be used in more specialized applications, particularly for tracing the metabolism of single-carbon units and nitrogen. For instance, it can be used to study the assimilation of cyanide by certain microorganisms or to trace the metabolic fate of the methyl group in various biosynthetic pathways.[11]

Protein NMR Spectroscopy: A Probe for Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules in solution.[12][13] However, for larger proteins, the complexity of the NMR spectra can be a significant challenge.[14][15] Isotopic labeling with ¹³C and ¹⁵N is essential for simplifying these spectra and enabling detailed structural analysis.[16][17][18]

Methyl-¹³C cyanide-¹⁵N can be used as a precursor for the synthesis of ¹³C- and ¹⁵N-labeled amino acids, which are then incorporated into proteins during expression.[12][13] This allows for selective observation of specific parts of the protein, reducing spectral overlap and facilitating resonance assignment.[16][17]

-

Media Preparation: Prepare a minimal growth medium (e.g., M9 medium) where the sole carbon source is [U-¹³C]-glucose and the sole nitrogen source is ¹⁵NH₄Cl.[19]

-

Cell Culture: Inoculate the medium with an E. coli expression strain carrying the plasmid for the protein of interest.

-

Protein Expression: Grow the cells to a suitable optical density and then induce protein expression. The bacteria will incorporate the ¹³C and ¹⁵N from the media into the newly synthesized proteins.[18]

-

Protein Purification: After expression, harvest the cells and purify the labeled protein using standard chromatography techniques.

-

NMR Analysis: The purified, isotopically labeled protein is then analyzed by multidimensional NMR experiments (e.g., HSQC, HNCO, HN(CA)CO) to determine its structure and dynamics.[16][17]

Mass Spectrometry: A Tool for Quantification and Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[4] The mass difference introduced by isotopic labeling allows for precise quantification of molecules in complex mixtures through a technique called isotope dilution mass spectrometry (IDMS).[2]

Methyl-¹³C cyanide-¹⁵N can be used as an internal standard in MS-based quantification of acetonitrile or other related compounds in various samples. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled analyte can be accurately determined by comparing the signal intensities of the labeled and unlabeled species.[20]

Furthermore, the distinct isotopic signature of Methyl-¹³C cyanide-¹⁵N can aid in the identification of unknown metabolites in metabolomics studies.[21] By comparing the isotopic patterns of known and unknown compounds, researchers can infer biochemical relationships and identify novel metabolites.[21]

Safety Considerations

It is crucial to emphasize that cyanide and its derivatives are highly toxic.[22] All handling of Methyl-¹³C cyanide-¹⁵N and its precursors must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Emergency procedures for cyanide exposure should be in place and all personnel should be familiar with them.

Conclusion: A Powerful and Versatile Tool for Modern Research

Methyl-¹³C cyanide-¹⁵N is more than just a labeled chemical; it is a key that unlocks a deeper understanding of complex biological and chemical systems. Its applications in metabolic flux analysis, protein NMR, and mass spectrometry provide researchers with the tools to ask and answer fundamental questions in biology, chemistry, and medicine. As analytical technologies continue to advance, the importance and utility of versatile isotopic probes like Methyl-¹³C cyanide-¹⁵N are only set to grow, paving the way for new discoveries and innovations in the years to come.

References

-

Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754. [Link]

-

Lama, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(42), 9336-9340. [Link]

-

Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR, 15(1), 1-14. [Link]

-

Lama, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. [Link]

-

Lama, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(42), 9336-9340. [Link]

-

Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Hong Lab MIT. [Link]

-

Rosen, M. K., & Kay, L. E. (2009). Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. Methods in Enzymology, 454, 347-371. [Link]

-

Woll, K. A., & Lott, S. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1387-1398. [Link]

-

Sibille, N., et al. (2001). An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris. Protein Expression and Purification, 22(3), 421-428. [Link]

-

Hill, C. B., et al. (2019). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. BMC Plant Biology, 19(1), 1-13. [Link]

-

Venters, R. A., et al. (1995). High-level 2H/13C/15N labeling of proteins for NMR studies. Journal of Biomolecular NMR, 5(4), 339-344. [Link]

-

Lo, Y. H., et al. (2020). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem, 21(16), 2269-2273. [Link]

-

Kainosho, M., & Güntert, P. (2009). ¹³C‐ and ¹⁵N‐Isotopic Labeling of Proteins. eLS. [Link]

-

Abramson, F. P., et al. (1996). Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. Analytical Biochemistry, 239(1), 70-75. [Link]

-

Pochapsky, T. C., et al. (2011). The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. Methods in Enzymology, 491, 237-255. [Link]

-

Croyal, M., et al. (2009). Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 1035-1042. [Link]

-

Perez, C. L., & Van Gilst, M. R. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLoS ONE, 10(11), e0141850. [Link]

-

Bordbar, A., et al. (2020). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 16(11), e9737. [Link]

-

Eurisotop. (n.d.). 0.1% METHANOL-¹³C + 0.1% ACETONITRILE-¹⁵N. [Link]

-

Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16983. [Link]

-

Nargund, S., et al. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. [Link]

-

Institute of Medicine (US) Committee on Military Nutrition Research. (1997). Chapter 8: Stable Isotope Tracers: Technological Tools That Have Emerged. In Emerging Technologies for Nutrition Research: Potential for Assessing Military Performance Capability. National Academies Press (US). [Link]

-

Terskikh, V. V., et al. (2009). Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. Physical Chemistry Chemical Physics, 11(32), 6925-6934. [Link]

-

Liu, X., et al. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 715364. [Link]

-

Logue, B. A., et al. (2014). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Journal of Analytical Toxicology, 38(7), 420-427. [Link]

-

Feng, Y., & Chen, Z. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Molecules, 20(12), 22359-22373. [Link]

-

Zhang, Y., et al. (2014). Study on physico-chemical properties of dialdehyde yam starch with different aldehyde group contents. Starch - Stärke, 66(1-2), 119-126. [Link]

-

Lanz, N. D., et al. (2026). Structural and Spectroscopic Basis for Catalysis by a Class C Radical S-adenosylmethionine Methylase Involved in Nosiheptide/Nocathiacin Biosynthesis. bioRxiv. [Link]

-

Fernandez, R., & Kunz, D. A. (2005). Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764. Journal of Bacteriology, 187(18), 6398-6405. [Link]

Sources

- 2. Potassium Cyanide-13C,15N Isotope Labeled Reagent [benchchem.com]

- 3. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nationalacademies.org [nationalacademies.org]

- 5. 乙腈-13C2,15N 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. twistbioscience.com [twistbioscience.com]

- 14. itqb.unl.pt [itqb.unl.pt]

- 15. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 16. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. meihonglab.com [meihonglab.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 20. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 22. isotope.com [isotope.com]

In-Depth Technical Guide: Chemical Properties and Spectroscopic Applications of Methyl-¹³C Cyanide-¹⁵N

Executive Summary

Methyl-¹³C cyanide-¹⁵N (chemically defined as ¹³CH₃C¹⁵N ) is a highly specialized, doubly labeled isotopologue of acetonitrile. While its macroscopic chemical reactivity is identical to that of unlabeled acetonitrile, its unique quantum mechanical properties—specifically its altered reduced mass and moment of inertia—make it an indispensable tool in advanced analytical sciences.

This whitepaper provides a comprehensive technical analysis of ¹³CH₃C¹⁵N, focusing on its dual utility: probing the "inner space" of battery electrolyte solvation dynamics via two-dimensional infrared (2D IR) spectroscopy, and mapping the "outer space" of interstellar clouds via rotational spectroscopy.

Part 1: Physicochemical & Quantum Properties

The substitution of ¹²C with ¹³C at the methyl position, and ¹⁴N with ¹⁵N at the cyanide position, fundamentally alters the vibrational and rotational signatures of the molecule without changing its electron cloud distribution or steric bulk [3].

Quantitative Data Summary

| Property | Value | Causality / Spectroscopic Significance |

| Chemical Formula | ¹³CH₃C¹⁵N | Dual labeling alters both the center of mass and the reduced mass of the C≡N functional group. |

| Molar Mass | 43.03 g/mol | +2 Da relative to standard CH₃CN; shifts rotational transitions to lower frequencies, preventing signal overlap. |

| Density (Liquid, 25°C) | ~0.824 g/cm³ | Increased mass density without altering molecular volume, maintaining identical solvation radii in electrolytes. |

| Boiling Point | 81.6 °C | Identical to unlabeled CH₃CN; ensures bulk thermodynamic properties remain unperturbed during experiments. |

| C≡N Stretch (IR) | ~2240 cm⁻¹ | Red-shifted from the standard ~2253 cm⁻¹, decoupling the probe's vibrational signal from the bulk solvent matrix. |

Part 2: The Causality of Isotopic Probes in Solvation Dynamics

In the development of next-generation metal-ion batteries (e.g., Li⁺ or Mg²⁺ in acetonitrile), understanding how solvent molecules coordinate with metal cations is critical. Researchers must measure these structural dynamics on the picosecond timescale.

The "Innocent Probe" Concept

Historically, researchers used extrinsic vibrational probes like thiocyanates or selenocyanates because their C≡N stretch frequencies naturally sit in a "clear window" of the IR spectrum. However, these extrinsic probes possess different charge distributions and steric profiles than the solvent, inadvertently perturbing the very solvation shell they are meant to measure.

¹³CH₃C¹⁵N acts as an "innocent probe." Because it is chemically identical to the bulk acetonitrile solvent, it seamlessly integrates into the native solvation shell. The isotopic labeling merely shifts its vibrational frequency into a readable IR window, allowing researchers to observe the intrinsic dynamics of the electrolyte without observer interference [1].

Overcoming Fermi Resonance

A major challenge in acetonitrile spectroscopy is Fermi Resonance (FR) —a quantum mechanical coupling between the fundamental C≡N stretch and the overtone of the C-H bending modes. This coupling convolutes the IR spectrum, making it difficult to distinguish between free solvent molecules and cation-coordinated molecules. The dual ¹³C and ¹⁵N substitution in ¹³CH₃C¹⁵N changes the reduced mass of the functional groups, detuning the vibrational frequencies and effectively suppressing the Fermi Resonance, yielding a clean, interpretable signal [1].

Caption: Logical framework for selecting ¹³CH₃C¹⁵N over standard or extrinsic spectroscopic probes.

Part 3: Self-Validating Experimental Protocol: 2D IR Spectroscopy

To extract the residence time of a Li⁺-acetonitrile coordination event, a femtosecond 2D IR pump-probe workflow must be executed. This protocol is designed as a self-validating system; if the preliminary gatekeeper steps fail, the experiment is halted to prevent the collection of artifact-laden data.

Step 1: Isotopic Dilution

-

Action: Inside an argon-filled glovebox (H₂O < 1 ppm), mix ¹³CH₃C¹⁵N into fully deuterated acetonitrile (CD₃CN) at a strict 1:50 molar ratio.

-

Causality: If the concentration of the probe is too high, transition dipole coupling between adjacent ¹³CH₃C¹⁵N molecules will cause Vibrational Energy Transfer (VET). VET artificially shortens the vibrational lifetime and convolutes the spectral diffusion data. The 1:50 ratio ensures the probes are vibrationally isolated.

Step 2: Electrolyte Integration

-

Action: Dissolve the target salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide, LiTFSI) into the isotopic mixture to achieve the desired molality (e.g., 2.0 m). Stir for 12 hours at 25 °C.

-

Causality: Extended stirring ensures complete thermodynamic equilibration of the primary and secondary solvation shells around the Li⁺ cations.

Step 3: Linear FTIR Pre-Validation (The Gatekeeper)

-

Action: Inject 10 µL of the sample between two CaF₂ windows separated by a 50 µm PTFE spacer. Acquire a linear FTIR spectrum.

-

Causality: Mid-IR light is strongly absorbed by bulk solvents. A path length >50 µm will result in complete signal attenuation.

-

Self-Validation: The spectrum must show a cleanly split C≡N stretch band: a "free" solvent peak at ~2240 cm⁻¹ and a blue-shifted "Li⁺-coordinated" peak. If anomalous broadening is observed, it indicates water contamination (which binds strongly to Li⁺). Do not proceed to Step 4 if this validation fails.

Step 4: Femtosecond 2D IR Pump-Probe Execution

-

Action: Expose the sample to a sequence of three mid-IR femtosecond pulses tuned to the ¹³CH₃C¹⁵N C≡N stretch frequency. Scan the waiting time (

) between the pump and probe pulses from 0 to 20 ps. -

Causality: As

increases, the molecular system loses memory of its initial excitation frequency due to structural fluctuations in the solvation shell (a process known as spectral diffusion).

Step 5: Spectral Diffusion Analysis

-

Action: Plot the 2D IR spectra (pump frequency vs. probe frequency) and calculate the Center Line Slope (CLS) decay. The decay time constant directly corresponds to the structural lifetime of the electrolyte matrix.

Caption: Self-validating 2D IR spectroscopy workflow for electrolyte solvation analysis.

Part 4: Astrochemistry & Rotational Spectroscopy

Beyond liquid-phase physical chemistry, ¹³CH₃C¹⁵N plays a crucial role in astrophysics. Methyl cyanide is highly abundant in the warm, dense parts of star-forming regions (such as Sagittarius B2). Because standard CH₃CN is so abundant, its rotational emission lines observed by radio telescopes are often "optically thick" (saturated), making it impossible to accurately calculate the column density or excitation temperature of the interstellar cloud [2].

By utilizing high-resolution rotational spectroscopy to map the exact transition frequencies of the rare ¹³CH₃C¹⁵N isotopologue in the laboratory, astronomers can search for these specific, optically thin lines in space. The altered moment of inertia of ¹³CH₃C¹⁵N shifts its rotational transitions (

References

-

Dereka, B., Lewis, N. H. C., Keim, J. H., Snyder, S. A., & Tokmakoff, A. "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes." The Journal of Physical Chemistry B, 2022. URL:[Link]

-

Müller, H. S. P., et al. "Rotational Spectroscopy as a Tool to Study Vibration-Rotation Interaction." arXiv.org, 2026. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12198401, Methyl-13C cyanide-15N." PubChem, 2024. URL:[Link]

Synthesis of Methyl-13C cyanide-15N

An In-Depth Technical Guide to the Synthesis of Methyl-¹³C cyanide-¹⁵N Prepared by: Gemini, Senior Application Scientist

Executive Summary

Isotopically labeled molecules are indispensable tools in modern scientific research, enabling detailed mechanistic studies, metabolic tracing, and advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.[] This guide provides a comprehensive, in-depth technical overview of a robust and efficient method for the synthesis of doubly labeled methyl-¹³C cyanide-¹⁵N (also known as acetonitrile-1-¹³C-¹⁵N). The core of this synthesis is the well-established Sₙ2 nucleophilic substitution reaction, leveraging the high reactivity of methyl-¹³C iodide and the nucleophilicity of the cyanide-¹⁵N anion.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, critical safety considerations, and methods for product validation.

Introduction: The Significance of Doubly Labeled Acetonitrile

The strategic incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into molecules has revolutionized the study of complex biological and chemical systems.[4][5][6] These non-radioactive isotopes act as powerful probes, allowing scientists to track atoms through reaction pathways and to elucidate the structure and dynamics of macromolecules.[][7]

Methyl-¹³C cyanide-¹⁵N is a particularly valuable synthon and analytical probe. Its applications span from being a building block in the synthesis of more complex labeled molecules, such as amino acids or nucleosides, to its use in advanced spectroscopic studies.[8][9] The presence of both ¹³C and ¹⁵N labels provides unique signatures in NMR spectroscopy, facilitating the unambiguous assignment of signals and the study of molecular interactions at an atomic level.[10][11][12]

This guide focuses on the most direct and high-yielding synthetic route: the reaction of a methyl-¹³C halide with an alkali metal salt of cyanide-¹⁵N.

Core Synthetic Strategy: Sₙ2 Nucleophilic Substitution

The synthesis of methyl-¹³C cyanide-¹⁵N is achieved via a classic bimolecular nucleophilic substitution (Sₙ2) reaction. This pathway is exceptionally well-suited for this transformation due to several key factors.

Reaction Principle and Causality

The reaction involves the attack of the cyanide-¹⁵N anion (⁻:¹⁵C≡N) on the methyl-¹³C iodide (¹³CH₃I) substrate. The cyanide ion acts as a potent nucleophile, donating its electron pair to the electrophilic ¹³C atom of the methyl group. Simultaneously, the carbon-iodine bond breaks, and the iodide ion departs as a stable leaving group.[2][3]

¹³CH₃I + K¹⁵CN → ¹³CH₃¹⁵CN + KI

The choice of a methyl halide as the substrate is critical for the success of an Sₙ2 reaction. Methyl groups are sterically unhindered, allowing for easy backside attack by the nucleophile, which leads to a high reaction rate and yield.[13]

Selection of Precursors and Reagents

-

Methyl Source (Electrophile): Methyl-¹³C iodide (¹³CH₃I) is the ideal substrate. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻) in solution.[13] This ensures the forward reaction is highly favorable.

-

Cyanide Source (Nucleophile): Potassium cyanide-¹⁵N (K¹⁵CN) or Sodium cyanide-¹⁵N (Na¹⁵CN) are the standard reagents.[14] Potassium cyanide is often preferred for its solubility in various organic solvents suitable for this reaction. The choice of cation can influence solubility and reactivity depending on the solvent system.

-

Solvent: The solvent plays a crucial role. Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or polar protic solvents like ethanol or glycerol are commonly used. The solvent must effectively solvate the cation (K⁺ or Na⁺) without reacting with the nucleophile. Using ethanol requires heating under reflux, and the absence of water is important to prevent the formation of methanol as a byproduct.[2]

Experimental Protocol and Workflow

This section details the complete workflow, from reaction setup to purification and validation.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of Methyl-¹³C cyanide-¹⁵N.

Materials and Equipment

| Material/Equipment | Specification |

| Methyl-¹³C iodide | ≥99% ¹³C enrichment |

| Potassium cyanide-¹⁵N | ≥98% ¹⁵N enrichment |

| Anhydrous Ethanol | ACS grade, ≤0.005% water |

| Round-bottom flask | 25 mL or 50 mL, three-neck |

| Reflux condenser | with drying tube (CaCl₂) |

| Magnetic stirrer & stir bar | |

| Heating mantle | with temperature controller |

| Distillation apparatus | for vacuum distillation |

| Personal Protective Equipment | Safety goggles, lab coat, nitrile gloves |

| Safety Equipment | Chemical fume hood, Cyanide antidote kit |

Step-by-Step Synthesis Protocol

CRITICAL SAFETY NOTE: All operations involving potassium cyanide must be performed in a certified chemical fume hood. Potassium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[15] Acidification of cyanide salts releases deadly hydrogen cyanide (HCN) gas.[14] A cyanide antidote kit must be readily accessible, and all personnel must be trained in its use.

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a thermometer in a heating mantle. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

Reagent Addition: In the fume hood, add potassium cyanide-¹⁵N (1.1 eq.) and anhydrous ethanol to the reaction flask. Begin stirring to dissolve the salt.

-

Initiate Reaction: Slowly add methyl-¹³C iodide (1.0 eq.) to the stirring suspension via syringe.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C for ethanol) and maintain this temperature for at least 2-3 hours.[2] Stirring should be continuous throughout the reaction.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching (Safety Step): Before any further work-up, any residual cyanide must be destroyed. A common method is the addition of an alkaline solution of hydrogen peroxide or sodium hypochlorite (bleach) to oxidize the cyanide to the much less toxic cyanate.[14] This step must be done carefully in the fume hood.

-

Isolation: The product, methyl-¹³C cyanide-¹⁵N, is volatile. The most effective method for purification is vacuum distillation directly from the reaction mixture (after quenching).[15]

-

Collection: Collect the distilled product in a receiver flask cooled in an ice bath or a dry ice/acetone bath to minimize loss. The expected yield for this reaction is typically high, often in the range of 90-98%.

Product Characterization and Validation

Confirmation of the product's identity and isotopic enrichment is paramount.

-

¹H NMR: The proton spectrum will show a doublet of doublets due to coupling with the adjacent ¹³C nucleus and a two-bond coupling to the ¹⁵N nucleus.

-

¹³C NMR: The carbon spectrum will show a single resonance for the methyl carbon, which will be split into a doublet by the directly attached ¹⁵N nucleus.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the correct mass for the doubly labeled compound (¹³C¹H₃¹⁵CN), verifying successful incorporation of both isotopes.

Summary of Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Molar Ratio (¹³CH₃I:K¹⁵CN) | 1 : 1.1 | A slight excess of the cyanide salt ensures complete consumption of the labeled methyl iodide. |

| Solvent | Anhydrous Ethanol or DMSO | Provides a suitable medium for the Sₙ2 reaction and reagent solubility. |

| Temperature | Reflux (e.g., ~80-90°C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate.[2] |

| Reaction Time | 2-3 hours | Generally sufficient for the reaction to reach completion. |

| Purification Method | Vacuum Distillation | Effectively separates the volatile product from non-volatile salts and solvent.[15] |

| Expected Yield | >90% | The Sₙ2 reaction on a methyl substrate is highly efficient. |

Conclusion

The synthesis of methyl-¹³C cyanide-¹⁵N via nucleophilic substitution of methyl-¹³C iodide with potassium cyanide-¹⁵N is a highly efficient, reliable, and scalable method. The procedure, while straightforward, demands rigorous attention to anhydrous conditions and stringent safety protocols due to the high toxicity of cyanide reagents. By following the detailed protocol and validation steps outlined in this guide, researchers can confidently produce high-purity, doubly labeled acetonitrile for a wide array of applications in chemical and biomedical research.

References

-

The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2H, 13C and 15N-isotopomers of acetonitrile and thioacetamide. ElectronicsAndBooks. Available at: [Link]

-

Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF. ResearchGate. Available at: [Link]

-

Rotational spectra of isotopic species of methyl cyanide, CH3CN, in their v8 = 1 excited vibrational states. ResearchGate. Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. Available at: [Link]

-

Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ChemRxiv. Available at: [Link]

-

and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. National Center for Biotechnology Information. Available at: [Link]

-

Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies. PubMed. Available at: [Link]

-

Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC. National Center for Biotechnology Information. Available at: [Link]

-

C—CN Bond-Forming Reactions. Thieme. Available at: [Link]

-

Synthesis, ~3C and ISN NMR and infrared studies of cyano (ligand) cobaloximes. Indian Academy of Sciences. Available at: [Link]

-

The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. PubMed. Available at: [Link]

-

Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). SciSpace. Available at: [Link]

-

Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. ResearchGate. Available at: [Link]

-

E. Substitution Reactions Involving Cyanide Ions. Chemistry LibreTexts. Available at: [Link]

-

In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids. F1000Research. Available at: [Link]

-

Sodium cyanide - Wikipedia. Wikipedia. Available at: [Link]

-

Solved Nucleophilic Substitution Reactions are one of the. Chegg.com. Available at: [Link]

-

An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris. PubMed. Available at: [Link]

-

Methyl Iodide - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

-

Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. Available at: [Link]

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chegg.com [chegg.com]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. twistbioscience.com [twistbioscience.com]

- 6. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 15. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

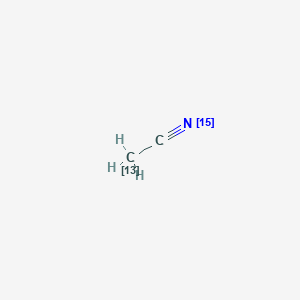

Methyl-13C cyanide-15N structural formula

An In-Depth Technical Guide to Methyl-¹³C cyanide-¹⁵N (Acetonitrile-2-¹³C,¹⁵N)

Abstract

This technical guide provides a comprehensive overview of Methyl-¹³C cyanide-¹⁵N, an isotopically labeled variant of acetonitrile. The strategic incorporation of a stable carbon-13 isotope at the methyl position and a nitrogen-15 isotope at the nitrile position creates a powerful molecular probe for a range of advanced scientific applications. This document details its structural and physicochemical properties, outlines a validated synthetic pathway, provides in-depth protocols for its characterization using modern spectroscopic techniques, and explores its utility in mechanistic studies and as a probe in complex chemical environments. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this specialized chemical tool.

Introduction: The Significance of Isotopic Labeling

Acetonitrile (CH₃CN) is a ubiquitous solvent and reagent in chemical research and industry. While its properties are well-understood, the introduction of stable, NMR-active isotopes at specific atomic positions transforms it from a simple solvent into a sophisticated analytical tool. Methyl-¹³C cyanide-¹⁵N, with the chemical formula ¹³CH₃C¹⁵N, is a premier example of such a molecule.

The dual labeling serves two primary purposes:

-

Enhanced NMR Spectroscopy: Both ¹³C and ¹⁵N are spin-½ nuclei, making them ideal for high-resolution NMR studies.[1] Their presence allows for the use of powerful one-dimensional and multi-dimensional NMR experiments (e.g., HSQC, HMBC) to probe molecular interactions and dynamics with exceptional clarity, overcoming the low natural abundance of these isotopes.[1][2]

-

Vibrational Mode Tracking: Isotopic substitution alters the reduced mass of the molecule's functional groups. This induces a predictable shift in vibrational frequencies, particularly for the prominent C≡N stretching mode.[3] This frequency shift allows the labeled acetonitrile to be distinguished from its unlabeled counterpart in techniques like Infrared (IR) and Raman spectroscopy, making it an excellent probe for studying solvent-solute interactions, coordination chemistry, and reaction mechanisms.[3]

This guide will elucidate the synthesis, characterization, and application of this unique molecule, providing the theoretical basis and practical protocols necessary for its effective use in a research setting.

Structural Formula and Physicochemical Properties

The core structure of Methyl-¹³C cyanide-¹⁵N is identical to that of acetonitrile, with the key distinction being the isotopic composition of the methyl carbon and the nitrile nitrogen.

Caption: Structural formula of Methyl-¹³C cyanide-¹⁵N.

The key physicochemical data for this compound are summarized below. The values are based on data for related acetonitrile isotopologues and adjusted for the specific mass of ¹³CH₃C¹⁵N.

| Property | Value | Source |

| Synonym | Acetonitrile-2-¹³C,¹⁵N | |

| CAS Number | 1755-38-0 | |

| Linear Formula | ¹³CH₃C¹⁵N | |

| Molecular Weight | 43.04 g/mol | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |

| Boiling Point | ~81-82 °C (lit.) | [4] |

| Melting Point | ~-48 °C (lit.) | [4] |

| Density | ~0.805 g/mL at 25 °C (for ¹³CH₃¹³CN) | [4] |

Synthesis of Methyl-¹³C cyanide-¹⁵N

The synthesis of isotopically labeled acetonitriles is a well-established process, typically involving the nucleophilic substitution of a labeled methyl halide with a labeled cyanide salt. The causality behind this choice is the commercial availability of high-purity isotopic starting materials and the high efficiency of the Williamson ether-like synthesis adapted for nitriles.

A reliable method is adapted from the work of Anthoni and Nielsen, which describes the synthesis of various isotopomers of acetonitrile.

Caption: General workflow for the synthesis of Methyl-¹³C cyanide-¹⁵N.

Experimental Protocol: Synthesis

Warning: This procedure involves highly toxic cyanide salts and volatile, flammable liquids. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Cyanide waste must be disposed of according to institutional safety protocols.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add potassium cyanide-¹⁵N (KC¹⁵N, 1.05 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry.

-

Reactant Addition: Slowly add ¹³C-Methyl iodide (¹³CH₃I, 1.00 equivalent) to the stirring mixture via syringe.

-

Reaction: Heat the mixture to 80-90 °C and allow it to react overnight under a nitrogen atmosphere. The progress can be monitored by GC-MS analysis of small aliquots.

-

Workup and Purification: Cool the reaction mixture to room temperature. The product, Methyl-¹³C cyanide-¹⁵N, is volatile. Purify the compound directly from the reaction mixture by vacuum distillation, collecting the product in a cold trap cooled with liquid nitrogen. This one-step method avoids complex extractions and chromatographic separations.

-

Validation: The purity and identity of the final product must be confirmed by the spectroscopic methods detailed in the following section. The expected yield for this procedure is typically high, often in the range of 94-98%.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and isotopic enrichment is the most critical step. A combination of Mass Spectrometry and NMR spectroscopy provides a self-validating system to ensure the product's integrity.

Caption: Workflow for the comprehensive spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the successful incorporation of both isotopes by measuring the molecular weight of the product.

-

Expected Result: The high-resolution mass spectrum should show a molecular ion peak corresponding to the mass of ¹³CH₃C¹⁵N (43.04 Da). This is two mass units higher than unlabeled acetonitrile (41.02 Da).

-

Protocol: Introduce a small sample into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) via direct infusion or GC-MS.[5] The relative intensity of the M+2 peak (at m/z 43.04) compared to M+1 (m/z 42.04, corresponding to single-labeled species) and M (m/z 41.02, unlabeled) allows for the quantification of isotopic enrichment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule, providing unambiguous proof of the isotopes' locations through characteristic coupling patterns.

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity & Coupling Constants (J) | Rationale |

| ¹H | ~2.0 ppm | Doublet | The three equivalent protons are split by the ¹³C nucleus they are attached to. ¹J(¹³C,¹H) ≈ 142 Hz. [6] |

| ¹³C | ~1.3 ppm (Methyl) | Quartet of Doublets (or complex multiplet) | The methyl carbon signal is split into a quartet by the three attached protons (¹J(¹³C,¹H) ≈ 142 Hz ) and further into a doublet by the adjacent ¹⁵N nucleus (²J(¹⁵N,¹³C) ≈ 1.5-2.0 Hz ).[6] |

| ¹³C | ~117 ppm (Nitrile) | Singlet (if ¹²C) or Doublet (if ¹³C) | The nitrile carbon is unlabeled in this isotopologue and thus will not appear in the ¹³C spectrum. If a doubly ¹³C-labeled version were used, this signal would be split by the ¹⁵N nucleus. |

| ¹⁵N | ~-135 ppm (rel. to CH₃NO₂) | Quartet | The ¹⁵N nucleus is coupled to the three protons of the methyl group two bonds away. ²J(¹⁵N,¹H) will produce a quartet. The signal may be further split by the ¹³C methyl carbon. |

Protocol Considerations:

-

¹H NMR: A standard ¹H NMR spectrum will quickly confirm the doublet structure, providing initial evidence of ¹³C labeling at the methyl position.

-

¹³C NMR: A proton-coupled ¹³C NMR spectrum is essential to observe the quartet arising from ¹J(¹³C,¹H) coupling.[6] A standard proton-decoupled spectrum will show a singlet for the methyl carbon.

-

¹⁵N NMR: Direct 1D ¹⁵N NMR is often challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus, leading to poor sensitivity for all but the most concentrated samples.[1]

-

Recommended Protocol: ¹H-¹⁵N HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the preferred method.[1] This 2D technique detects the insensitive ¹⁵N nucleus through its coupling to the highly sensitive protons. A cross-peak will appear correlating the ¹H signal (

2.0 ppm) with the ¹⁵N signal (-135 ppm), providing definitive evidence of the ¹³CH₃-C-¹⁵N connectivity.

Infrared (IR) Spectroscopy

The primary use of IR is to confirm the isotopic shift of the nitrile stretch, which is a key parameter for its application as a vibrational probe.

-

Expected Result: The C≡N stretching frequency in unlabeled acetonitrile (CH₃CN) is complicated by Fermi resonance.[3] However, in deuterated acetonitrile (CD₃CN), the unperturbed C≡N stretch is at ~2264 cm⁻¹. In Methyl-¹³C cyanide-¹⁵N, this stretch is expected to shift to a lower frequency due to the heavier masses of the ¹³C and ¹⁵N atoms. This shift isolates the peak from other vibrational modes, making it a clean and sensitive reporter of its local environment.[3]

-

Protocol: Acquire a transmission IR spectrum of the neat liquid or a solution in a suitable IR-transparent solvent (e.g., CCl₄). Compare the position of the C≡N stretch to a spectrum of unlabeled acetonitrile.

Applications in Research and Development

The unique spectroscopic properties of Methyl-¹³C cyanide-¹⁵N make it a valuable tool in several advanced research areas.

Vibrational Probe in 2D IR Spectroscopy

The well-defined, isotopically-shifted C≡N vibrational frequency makes this molecule an ideal probe for studying fast molecular dynamics in solution. In techniques like two-dimensional infrared (2D IR) spectroscopy, the vibrational frequency of the C≡N bond is exquisitely sensitive to its local electrostatic environment.

-

Mechanism of Action: When dissolved in a solution (e.g., an electrolyte), some acetonitrile molecules will coordinate with cations. This coordination perturbs the C≡N bond, causing a distinct shift in its IR frequency. By using the isotopically labeled variant, researchers can distinguish the "bound" versus "free" solvent populations and measure the rate of exchange between them on a picosecond timescale.[3] This provides unprecedented insight into solvation dynamics, ion pairing, and charge transfer processes.

Mechanistic Tracer in Chemical Reactions

In studies of reaction mechanisms, it is often crucial to track the fate of specific atoms. By incorporating ¹³C and ¹⁵N labels, the methyl and nitrile groups can be followed throughout a chemical transformation using NMR or Mass Spectrometry, helping to elucidate complex reaction pathways and identify transient intermediates.[7]

NMR Structural and Binding Studies

As a small, stable molecule, labeled acetonitrile can be used as a probe in NMR binding assays, particularly for metalloproteins or other systems with binding pockets that can accommodate a nitrile ligand. Changes in the ¹H, ¹³C, or ¹⁵N chemical shifts upon binding to a macromolecule can be used to determine binding affinities and report on structural changes within the active site.[8]

Conclusion

Methyl-¹³C cyanide-¹⁵N is more than just an isotopically labeled solvent; it is a precision tool designed for advanced scientific inquiry. Its dual ¹³C and ¹⁵N labels provide distinct and powerful reporters for both NMR and vibrational spectroscopies. Through well-established synthetic routes, this molecule can be produced with high isotopic purity, and its identity can be rigorously validated through a multi-technique spectroscopic approach. For researchers in physical chemistry, materials science, and drug discovery, this compound offers a unique window into the molecular world, enabling the study of fast dynamics and complex mechanisms that are inaccessible with conventional analytical methods.

References

-

Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear magnetic resonance conventions for reporting chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Pochapsky, T. C., Kostić, M., & Tegoni, M. (2011). The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. Methods in molecular biology (Clifton, N.J.), 796, 145–155. [Link]

-

Rienstra, C. M., Tucker-Kellogg, L., Jaroniec, C. P., & Griffin, R. G. (2002). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. The Journal of Physical Chemistry B, 106(8), 1981-1991. [Link]

-

Taleb, A., Ghattas, W., & Bouguessa, S. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules (Basel, Switzerland), 22(7), 1192. [Link]

-

Anthoni, U., & Nielsen, P. H. (1985). Synthesis of 2H, 13C and 15N-isotopomers of acetonitrile and thioacetamide. Journal of Labelled Compounds and Radiopharmaceuticals, 21(4), 375-378. [Link]

-

Krohn, O. A., Catani, K. J., & Wester, R. (2020). Isotope-specific reactions of acetonitrile (CH3CN) with trapped, translationally cold CCl+. The Journal of Chemical Physics, 153(21), 214304. [Link]

-

Fayer, M. D., & Baiz, C. R. (2022). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 126(1), 245-255. [Link]

-

Reddit. (2023). 15N NMR Question. r/Chempros. [Link]

-

Krohn, O. A., Catani, K. J., & Wester, R. (2020). Isotope-specific reactions of acetonitrile (CH3CN) with trapped, translationally cold CCl+. ResearchGate. [Link]

-

Emsley, J. W., & Lindon, J. C. (1975). Magnetic double resonance studies of carbon-13 and nitrogen-15 chemical shift anisotropies in methyl cyanide partially oriented. Molecular Physics, 29(2), 531-540. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. meihonglab.com [meihonglab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetonitrile-1-13C 13C 99atom 31432-55-0 [sigmaaldrich.com]

- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl-¹³C cyanide-¹⁵N

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of doubly-labeled Methyl-¹³C cyanide-¹⁵N (CH₃¹³C¹⁵N). Synthesized for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind its synthesis, characterization, and application. We will explore its fundamental molecular characteristics, delve into its unique spectroscopic signatures derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide a validated protocol for its synthesis. The incorporation of stable isotopes ¹³C and ¹⁵N provides a distinct mass shift and unique spectroscopic handles, making it an invaluable tool for mechanistic elucidation, quantitative analysis, and structural studies in complex chemical and biological systems.

The Significance of Dual Isotopic Labeling

The strategic replacement of ¹²C with ¹³C and ¹⁴N with ¹⁵N in the nitrile group of methyl cyanide (acetonitrile) creates a powerful analytical probe. This dual-labeling approach offers several distinct advantages over single-labeled or unlabeled analogues:

-

Unambiguous Mass Spectrometry: It introduces a +2 Dalton mass shift from the most common isotopologue, allowing for clear differentiation from endogenous compounds in complex matrices and serving as a robust internal standard for isotope dilution mass spectrometry (IDMS).[1]

-

Enhanced NMR Characterization: The presence of two NMR-active nuclei (¹³C and ¹⁵N, both with spin I=½) directly adjacent to each other gives rise to a one-bond spin-spin coupling (¹J-coupling). This ¹J(¹³C, ¹⁵N) coupling provides a definitive signature of the intact C-N bond, confirming successful labeling and offering insights into the electronic structure of the nitrile group.[1]

-

Vibrational Spectroscopy Probe: The increased reduced mass of the ¹³C≡¹⁵N oscillator causes a predictable shift in its stretching frequency in infrared spectroscopy, allowing this specific bond to be monitored without interference from its ¹²C≡¹⁴N counterpart.

This guide will now systematically detail the properties that arise from this crucial isotopic substitution.

Core Molecular and Physical Properties

The fundamental physical properties of Methyl-¹³C cyanide-¹⁵N are dictated by its low molecular weight and polar nature. While extensive experimental data for properties like boiling and melting points are not widely published for this specific isotopologue, they are expected to be nearly identical to those of standard acetonitrile due to the negligible effect of isotopic substitution on intermolecular forces.

| Property | Value | Source |

| Molecular Formula | CH₃¹³C¹⁵N | [2][3] |

| Average Mass | 43.038 g/mol | [2] |

| Monoisotopic Mass | 43.026939 Da | [2] |

| CAS Number | 14320-89-9 | [2][3] |

| Appearance | Colorless liquid (inferred) | |

| Boiling Point | ~82 °C (inferred from unlabeled acetonitrile) | |

| Melting Point | ~-45 °C (inferred from unlabeled acetonitrile) | |

| Density | ~0.786 g/mL at 25 °C (inferred from unlabeled acetonitrile) | |

| Solubility | Miscible with water |

Spectroscopic Characterization: A Multi-faceted Approach

The true analytical power of Methyl-¹³C cyanide-¹⁵N is revealed through spectroscopic analysis. The isotopic labels serve as precise reporters on the molecule's structure and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive confirmation of successful dual-labeling through the observation of spin-spin coupling between the adjacent ¹³C and ¹⁵N nuclei.[1]

-

¹H NMR: The three methyl protons (¹H) will couple to the adjacent ¹³C nucleus, resulting in a doublet . The magnitude of this one-bond coupling constant (¹J(¹³C,¹H)) is typically around 142 Hz.[4]

-

¹³C NMR: The signal for the labeled methyl carbon (¹³CH₃) will appear as a quartet due to coupling with the three attached protons. The labeled cyanide carbon (¹³CN) is the key diagnostic center. Its signal will be split into a doublet due to the direct, one-bond coupling to the ¹⁵N nucleus (¹J(¹³C, ¹⁵N)).[1][4] The observation of this doublet is conclusive proof of the ¹³C-¹⁵N bond.[1]

-

¹⁵N NMR: The nitrogen signal will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹J(¹⁵N, ¹³C)), providing complementary evidence of the intact labeled bond.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Methyl cyanide | Sigma-Aldrich [sigmaaldrich.com]

- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl-13C Cyanide-15N in Drug Development

The following technical guide details the commercial landscape, synthesis, and application of Methyl-13C Cyanide-15N (systematically known as Acetonitrile-2-

Executive Summary

Methyl-13C Cyanide-15N (

Chemical Identity & Nomenclature

Precision in nomenclature is critical when ordering stable isotopes to avoid receiving the wrong isotopomer (e.g., fully labeled vs. site-specific).

| Feature | Specification |

| Common Name | Methyl-13C Cyanide-15N |

| Systematic Name | Acetonitrile-2- |

| Linear Formula | |

| CAS Number | 1755-38-0 |

| Molecular Weight | 43.04 g/mol (approx) |

| Isotopic Purity | Typically |

| Key Distinction | The nitrile carbon (C1) is |

Commercial Supply Landscape

The supply chain for double-labeled acetonitrile is specialized. While many vendors sell fully labeled solvents, the 2-

Primary Suppliers & Product Codes

The following table aggregates verified suppliers based on current catalog data.

| Supplier | Product Code / SKU | Purity Specification | Packaging |

| Sigma-Aldrich (Merck) | 491675 (Generic Ref) / Custom | 99 atom % | 250 mg, 1 g (Ampule) |

| Cambridge Isotope Labs | Custom Synthesis (Inquire) | 98%+ Chemical; 98%+ Isotope | Custom |

| Isotec (Sigma) | 1755-38-0 (CAS Ref) | Research Grade | Glass Ampule |

| Eurisotop | Inquire (Acetonitrile-X) | High Purity NMR Grade | Septum Vials |

Procurement Note: Due to the specific labeling pattern, this compound is often listed as a "Custom Synthesis" or "Make-to-Order" item by smaller distributors. Sigma-Aldrich is currently the primary holder of the specific CAS listing 1755-38-0 in public catalogs [1].

Procurement Strategy

-

Verify CAS: Always quote CAS 1755-38-0 to the vendor. Requesting "Methyl-13C Cyanide-15N" without the CAS may lead to quotes for the precursor salt (Potassium Cyanide-15N) or fully labeled Acetonitrile.

-

Purity Check: Ensure the chemical purity is

if used as a reaction solvent, or

Synthesis & Production Workflow

Understanding the synthesis allows researchers to validate the isotopic integrity of the material. The commercial production typically follows a nucleophilic substitution pathway using Methyl Iodide-

Reaction Mechanism

This route ensures that the Cyanide Carbon remains unlabeled (sourced from KCN where C is natural abundance), while the Methyl Carbon and Nitrogen carry the labels.

Production Diagram

The following Graphviz diagram visualizes the synthesis and purification workflow utilized by high-quality suppliers.

Figure 1: Synthetic pathway for Acetonitrile-2-13C,15N ensuring specific isotopic placement.

Applications in Drug Development

This isotopologue serves two critical functions in pharmaceutical R&D: as a Metabolic Tracer and as a Structural NMR Probe .

A. Metabolic Tracing (LC-MS/NMR)

In drug metabolism (DMPK) studies, the

-

Stability: The C-N triple bond is metabolically stable in many initial pathways, allowing the tracking of the acetonitrile moiety if it is a leaving group or metabolite.

-

Mass Shift: The compound introduces a +2 Da shift (

) relative to natural acetonitrile. -

Detection:

-

MS: Distinct

43 (vs 41) signature. -

NMR: The

coupling constant (

-

B. Structural Biology (Heme Protein Probing)

Recent protocols utilize methyl-labeled cyanide/isocyanide derivatives to probe the active sites of heme proteins (like Cytochrome P450) [2].[3]

-

Mechanism: The

coordinates with the heme iron. -

Readout: The

methyl group acts as a sensitive NMR reporter of the local magnetic environment, revealing conformational changes in the active site.

Experimental Workflow: Heme Probing

Figure 2: Workflow for using Methyl-13C Cyanide-15N as a structural probe in Heme protein NMR.

Quality Control & Handling Protocols

To ensure scientific integrity, the following self-validating protocols should be employed upon receipt of the material.

Identity Validation (NMR)

Before use in critical experiments, confirm the isotopic labeling pattern.

-

Protocol: Dissolve 10

L of sample in CDCl -

Expected Result (

C NMR):-

Methyl Peak:

ppm. -

Coupling: It should appear as a doublet due to coupling with the adjacent

N ( -

Absence: The nitrile carbon (

ppm) should not show strong

-

Safety & Stability

-

Toxicity: Acetonitrile is metabolized to Hydrogen Cyanide (HCN) in vivo. Handle with the same precautions as inorganic cyanides.

-

Storage: Store at Room Temperature (RT) or

. Hygroscopic—keep under inert gas (Argon/Nitrogen) to prevent water uptake, which interferes with quantitative NMR.

References

-

NIST/NIH. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Methyl-¹³C Cyanide-¹⁵N in Advanced NMR Spectroscopy

Abstract: The strategic incorporation of stable isotopes has fundamentally transformed the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations into the structure, dynamics, and interactions of complex biomolecules. This guide provides an in-depth exploration of the use of methyl groups isotopically labeled with Carbon-13 (¹³C) and cyanide moieties labeled with Nitrogen-15 (¹⁵N). While the direct application of a dually labeled Methyl-¹³C Cyanide-¹⁵N (¹³CH₃-¹⁵CN) probe is a novel concept on the frontier of NMR methodology, its principles are grounded in two powerful and established techniques: the use of ¹³C-labeled methyl groups as sensitive probes in large proteins and the application of labeled cyanide analogs to investigate the active sites of metalloenzymes.

This document synthesizes these proven methodologies to provide researchers, scientists, and drug development professionals with both practical protocols for current applications and a forward-looking perspective on the potential of dual-labeled probes. We will detail the rationale behind experimental design, provide step-by-step protocols for sample preparation and data acquisition, and illustrate workflows with clear diagrams and data tables.

Part 1: The Principle of Isotopic Labeling with Methyl and Cyanide Groups

The power of NMR spectroscopy in drug discovery and structural biology is often limited by the size and complexity of the target molecule. Isotopic labeling is a cornerstone strategy to overcome these limitations.[1][2]

-

¹⁵N Labeling: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, leading to broad NMR signals due to quadrupolar relaxation. Replacing it with the spin-½ ¹⁵N isotope results in sharp, well-resolved peaks, making it ideal for protein NMR.[3] Experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) provide a unique fingerprint of a protein, where each peak corresponds to a specific amide bond in the backbone.

-

¹³C Labeling: Similar to nitrogen, the NMR-active ¹³C isotope (spin-½) has a low natural abundance (~1.1%). Enrichment with ¹³C allows for a suite of powerful experiments that correlate carbon atoms with their attached protons or other carbons, forming the basis for backbone and side-chain resonance assignment.[4]

The Unique Advantage of the Methyl Group (-¹³CH₃)

For studying high-molecular-weight proteins (>50 kDa), uniform ¹³C,¹⁵N-labeling is often insufficient due to rapid signal decay (relaxation). Methyl groups, however, are exceptional probes for several reasons:

-

Favorable Relaxation Properties: The rapid rotation of a methyl group, even within a large, slowly tumbling protein, significantly slows down NMR signal decay, resulting in sharp, intense signals.[5]

-

Strategic Location: Methyl-bearing amino acids—Isoleucine (Ile), Leucine (Leu), Valine (Val), Alanine (Ala), and Methionine (Met)—are predominantly found in the hydrophobic cores of proteins or at protein-protein and protein-ligand interfaces.[1]

-

Sensitive Reporters: The chemical shifts of methyl protons and carbons are exquisitely sensitive to their local environment, making them ideal reporters for ligand binding, conformational changes, and protein dynamics.[4][6]

Cyanide and Its Analogs as Active Site Probes

Small molecules that bind to enzymatic active sites can serve as powerful NMR probes. Cyanide (CN⁻) and its isomer, isocyanide (-NC), are known to bind to the heme iron in metalloproteins like cytochromes P450 (CYPs).[5][7] By isotopically labeling these small molecule ligands, we can selectively observe signals originating only from the active site, even in a very large protein. Attaching a ¹³C-labeled methyl group to the isocyanide creates a ¹³CH₃NC probe, which combines the active-site targeting of the isocyanide with the superior NMR properties of the methyl reporter group.[5][7][8]

Part 2: Application I - Probing Metalloenzyme Active Sites with ¹³C-Methyl Isocyanide

This technique is particularly powerful for the pharmaceutical industry, where CYPs are critical enzymes in drug metabolism.[7] Using ¹³CH₃NC, one can rapidly screen for compounds that bind to the CYP active site by observing perturbations in the NMR signal of the probe.

Scientific Principle

A ¹³CH₃NC molecule is introduced into a solution containing a reduced (ferrous) heme protein. The isocyanide moiety coordinates to the heme iron, placing the ¹³CH₃ group within the active site. The ¹H and ¹³C chemical shifts of this methyl group are now sensitive reporters of the active site environment. When a substrate or inhibitor binds nearby, it alters the steric and electronic landscape, causing a measurable change (perturbation) in the probe's chemical shifts. This provides direct evidence of binding.[5][8]

Experimental Workflow: Active Site Screening

Caption: Workflow for active site screening using a ¹³CH₃NC probe.

Protocol 1: Synthesis of ¹³C-Methyl Isocyanide (¹³CH₃NC)

This protocol is adapted from established methods and involves hazardous materials. It must be performed in a certified fume hood with appropriate personal protective equipment.[7]

-

Reactants: Mix 1 mmol of ¹³C-Methyliodide (¹³CH₃I) with 2 mmol of silver cyanide (AgCN) in a thick-walled glass tube.

-

Sealing: Carefully seal the open end of the glass tube using an acetylene torch to create a closed system.

-

Heating: Heat the sealed tube in a mineral oil bath at 95°C for 1 hour.

-

Quenching: After cooling, carefully open the tube and quench the reaction by adding an 8 M potassium cyanide (KCN) solution. Extreme caution is required when handling cyanide solutions.

-

Purification:

-

Perform an initial vacuum distillation on the quenched mixture to obtain the crude ¹³CH₃NC.

-

Follow with a second bulb-to-bulb distillation for final purification. The expected yield is approximately 20-25%.

-

-

Validation: Confirm purity and structure by acquiring a ¹H-NMR spectrum in d₄-methanol. The spectrum should show a doublet due to ¹J(¹³C-¹H) coupling.[5]

Protocol 2: NMR Sample Preparation and Data Acquisition

-

Protein Preparation: Prepare a 75-100 µM solution of the purified target heme protein (e.g., CYP450) in a suitable buffer (e.g., PBS, pH 7.4) in a 5 mm NMR tube. The total volume should be 300-500 µL.

-

Oxygen Removal: Seal the NMR tube with a septum. Gently bubble argon gas through the solution for 15 minutes to remove all dissolved oxygen, which is paramagnetic and can interfere with NMR signals.[7]

-

Heme Reduction: Add a few grains of fresh solid sodium dithionite to the solution to reduce the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, which is required for isocyanide binding.

-

Probe Addition: Add an equimolar amount of the purified ¹³CH₃NC to the protein solution.

-

Reference Spectrum: Acquire a 2D ¹H-¹³C HSQC spectrum on a medium- to high-field NMR spectrometer (≥ 500 MHz). This serves as the reference spectrum.

-

Titration: Add a small aliquot of the test compound (potential inhibitor or substrate) to the NMR tube.

-

Test Spectrum: Acquire another 2D ¹H-¹³C HSQC spectrum and compare it to the reference. A shift in the position of the ¹³CH₃NC crosspeak indicates binding.

| State | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Comment |

| Free ¹³CH₃NC in Buffer | ~2.9 | ~30.5 | Sharp signal in solution. |

| ¹³CH₃NC Bound to P450cam | ~1.2 | ~21.4 | Large upfield shift upon binding to the heme iron.[5] |

| Bound ¹³CH₃NC + Substrate | Varies | Varies | Position shifts relative to the bound state, indicating perturbation. |

| Table 1: Representative chemical shifts for ¹³CH₃NC in different states. |

Part 3: Application II - Selective Methyl Labeling for Studying Large Proteins and Drug Screening

When the goal is not to probe a specific active site but to map the binding interface of a ligand on a large protein, selective isotopic labeling of the protein itself is the method of choice. Selectively labeling the methyl groups of Isoleucine, Leucine, and Valine (ILV) provides a dense network of sensitive probes throughout the protein's hydrophobic core.[6][9]

Scientific Principle

The protein of interest is expressed in E. coli grown in deuterated (D₂O) minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source. This ensures the protein is highly deuterated and uniformly ¹⁵N-labeled, which minimizes proton-driven relaxation pathways and simplifies the NMR spectrum.[1][10] Shortly before protein expression is induced, specific ¹³C-labeled metabolic precursors are added to the growth medium. These precursors are efficiently taken up by the bacteria and used to synthesize Ile, Leu, and Val, resulting in these amino acids having ¹³CH₃ groups while the rest of the protein remains deuterated.[9][10] A ¹H-¹³C HSQC spectrum of this sample will show only signals from the ILV methyl groups, providing a simple, well-resolved fingerprint of the protein's hydrophobic regions.

Experimental Workflow: Selective Labeling and Ligand Titration

Caption: Workflow for drug screening via selective methyl labeling.

Protocol 3: Selective ILV Methyl Labeling in E. coli

-

Media Preparation: Prepare M9 minimal medium using 99.9% D₂O. The sole nitrogen source should be 1 g/L of ¹⁵NH₄Cl, and the primary carbon source should be 2-3 g/L of D-[²H,¹²C]-glucose.[10]

-

Cell Growth: Grow an appropriate E. coli expression strain (e.g., BL21(DE3)) in the deuterated medium at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of ~0.8.

-

Precursor Addition: Approximately 1 hour before inducing protein expression, add the ¹³C-labeled precursors.

-

Induction: Induce protein expression with IPTG (or other appropriate inducer) and continue to grow the culture for the optimal time and temperature for your specific protein (e.g., 18°C overnight).

-